molecular formula C48H66O4 B13017865 trans-(R)-1-Phenylethane-1,2-diyl bis(4-(trans-4-heptylcyclohexyl)benzoate)

trans-(R)-1-Phenylethane-1,2-diyl bis(4-(trans-4-heptylcyclohexyl)benzoate)

Cat. No.: B13017865
M. Wt: 707.0 g/mol
InChI Key: JVURVAWLIJPFDI-YDTAQPEUSA-N
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Description

trans-(R)-1-Phenylethane-1,2-diyl bis(4-(trans-4-heptylcyclohexyl)benzoate) is a chiral diester featuring a central (R)-configured 1-phenylethane-1,2-diyl backbone esterified with two 4-(trans-4-heptylcyclohexyl)benzoate groups. The heptyl chain on the cyclohexyl moiety distinguishes it from shorter-chain analogs (e.g., pentyl derivatives). This compound is hypothesized to function as a chiral dopant in liquid crystal displays (LCDs), where its helical twisting power (HTP) and thermal stability are critical for modulating nematic phases .

Properties

Molecular Formula

C48H66O4

Molecular Weight

707.0 g/mol

IUPAC Name

[(2R)-2-[4-(4-heptylcyclohexyl)benzoyl]oxy-2-phenylethyl] 4-(4-heptylcyclohexyl)benzoate

InChI

InChI=1S/C48H66O4/c1-3-5-7-9-12-16-37-20-24-39(25-21-37)41-28-32-44(33-29-41)47(49)51-36-46(43-18-14-11-15-19-43)52-48(50)45-34-30-42(31-35-45)40-26-22-38(23-27-40)17-13-10-8-6-4-2/h11,14-15,18-19,28-35,37-40,46H,3-10,12-13,16-17,20-27,36H2,1-2H3/t37?,38?,39?,40?,46-/m0/s1

InChI Key

JVURVAWLIJPFDI-YDTAQPEUSA-N

Isomeric SMILES

CCCCCCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)OC[C@@H](C3=CC=CC=C3)OC(=O)C4=CC=C(C=C4)C5CCC(CC5)CCCCCCC

Canonical SMILES

CCCCCCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)OCC(C3=CC=CC=C3)OC(=O)C4=CC=C(C=C4)C5CCC(CC5)CCCCCCC

Origin of Product

United States

Preparation Methods

The synthesis of trans-®-1-Phenylethane-1,2-diyl bis(4-(trans-4-heptylcyclohexyl)benzoate) involves multiple steps, typically starting with the preparation of the core structure, followed by the addition of functional groups. The reaction conditions often require precise control of temperature, pressure, and pH to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: In the presence of oxidizing agents, it can form oxidized derivatives.

    Reduction: Reducing agents can convert it into reduced forms.

    Substitution: It can participate in substitution reactions where functional groups are replaced by others. Common reagents used in these reactions include strong acids, bases, and specific catalysts. The major products formed depend on the reaction conditions and the reagents used.

Scientific Research Applications

trans-®-1-Phenylethane-1,2-diyl bis(4-(trans-4-heptylcyclohexyl)benzoate) has several scientific research applications:

    Chemistry: Used as a model compound to study reaction mechanisms and molecular interactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a component in drug delivery systems.

    Industry: Utilized in the development of advanced materials, including liquid crystals and polymers.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. It can bind to receptors or enzymes, altering their activity and leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

Key analogs and their distinguishing features are summarized below:

Table 1: Structural and Molecular Comparison
Compound Name Alkyl Chain (R) Backbone Configuration Molecular Formula Molecular Weight (g/mol) CAS No.
trans-(R)-1-Phenylethane-1,2-diyl bis(4-(trans-4-heptylcyclohexyl)benzoate) Heptyl (C7H15) R C50H70O4 753.08* N/A†
(R)-1-Phenylethane-1,2-diyl bis(4-(trans-4-pentylcyclohexyl)benzoate) Pentyl (C5H11) R C44H58O4 650.93 154102-21-3
1,1′-[(1S)-1-Phenyl-1,2-ethanediyl] bis[4-(trans-4-pentylcyclohexyl)benzoate] Pentyl (C5H11) S C44H58O4 650.93 165660-09-3

*Calculated based on pentyl analog’s formula. †Not explicitly listed in provided evidence.

Key Observations:

Alkyl Chain Length: The heptyl derivative has a higher molecular weight (~753 vs. 651 g/mol) and increased hydrophobicity compared to the pentyl analog. Longer alkyl chains typically reduce melting points (due to disrupted packing) but enhance solubility in non-polar matrices . In liquid crystal applications, longer chains may broaden the mesophase temperature range but reduce HTP due to steric hindrance .

Stereochemistry :

  • The S-enantiomer (CAS 165660-09-3) induces opposite helical twists in nematic phases compared to the R-configuration, critical for tuning LCD optical properties .

Functional Group and Application Comparison

Table 2: Functional and Application Profiles
Compound Functional Groups Primary Applications Key Properties
Heptyl derivative (target) Ester, chiral diol LCD chiral dopant, polymer additive High thermal stability, moderate HTP
Pentyl analog (R1011) Ester, chiral diol Commercial chiral dopant (e.g., R1011) Proven HTP (~15–20 μm⁻¹), Tm ≈ 120–140°C
RM-3 () Chiral diacrylate Polymerizable LC monomer Forms crosslinked networks via acrylate groups; higher reactivity than esters
Key Observations:
  • Ester vs. Acrylate : The target compound’s ester groups limit its utility in polymerization compared to acrylate-based RM-3, which integrates into polymer backbones .
  • Thermal Stability : The heptyl derivative’s longer alkyl chain may improve thermal stability over pentyl analogs, though experimental data are needed for validation.

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